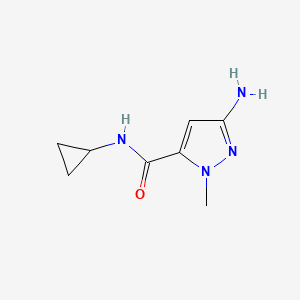
3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Descripción
3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring
Propiedades
IUPAC Name |
5-amino-N-cyclopropyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-6(4-7(9)11-12)8(13)10-5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,11)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHYLMXOKCLDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazone, followed by cyclization to form the pyrazole ring. Specific reagents and conditions, such as the use of bromine in carbon tetrachloride under reflux, can be employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative. Substitution reactions could introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mecanismo De Acción
The mechanism of action of 3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . The exact pathways and targets depend on the specific application, but they often involve interactions with enzymes or receptors that are critical for the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aminopyrazoles such as 3-amino-5-cyclopropyl-1H-pyrazole and 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide .
Uniqueness
3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both a cyclopropyl group and an amino group on the pyrazole ring. This combination of functional groups enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


